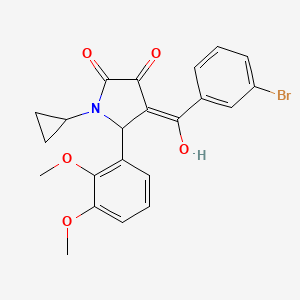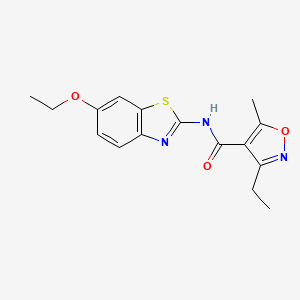
N-cycloheptyl-4,5-dimethyl-2-thiophenecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions of thiophene-containing precursors with various reagents under controlled conditions. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a compound with a thiophene moiety, was achieved through the reaction of a specifically substituted prop-2-en-1-one and semicarbazide, demonstrating the versatility of thiophene chemistry in synthesizing complex molecules (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their properties and reactivity. X-ray diffraction studies, such as those on 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, reveal the arrangement of atoms and the spatial configuration, which are vital for understanding the compound's behavior in chemical reactions (Sharma et al., 2016).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. The reaction of 2-amino-4,5-dimethyl-thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation highlights the reactivity of thiophene derivatives, yielding thieno[2,3-d]pyrimidines, a class of compounds with significant chemical and biological interest (Davoodnia et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cycloheptyl-4,5-dimethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-10-9-13(17-11(10)2)14(16)15-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGVBEKTEJOGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-4,5-dimethylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[6-ethyl-3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B4841198.png)

![methyl 4-ethyl-5-methyl-2-({[(2,4,5-trichlorophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4841211.png)
![3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4841224.png)

![3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4841238.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841244.png)
![6-phenyl-2-(propylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4841250.png)

![N-[4-(butylthio)phenyl]-2-(2-iodophenoxy)acetamide](/img/structure/B4841267.png)
![7-(3-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4841278.png)
![5-chloro-N-[3-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4841284.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4841287.png)
![5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4841294.png)